2-(3,5-Dimethoxyphenyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxyphenyl)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring attached to a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dithiane typically involves the reaction of 3,5-dimethoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a thioacetalization process. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or thioether derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted phenyl derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological thiol groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-dithiane involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic species. The methoxy groups on the phenyl ring can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)acetic acid
- 2-(3,5-Dimethoxyphenyl)methylidenehydrazine-1-carbothioamide
- 3,5-Dimethoxyphenylacetic acid
Uniqueness
2-(3,5-Dimethoxyphenyl)-1,3-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical properties compared to other similar compounds. The dithiane ring can undergo specific reactions that are not possible with other functional groups, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
57009-72-0 |
---|---|
Molecular Formula |
C12H16O2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C12H16O2S2/c1-13-10-6-9(7-11(8-10)14-2)12-15-4-3-5-16-12/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
UHLUIHGMQCTEBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2SCCCS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.